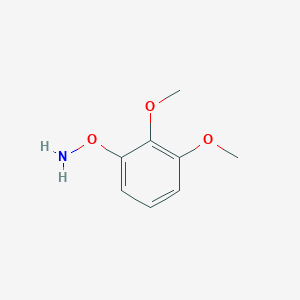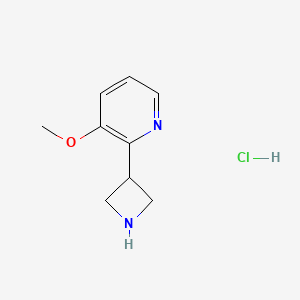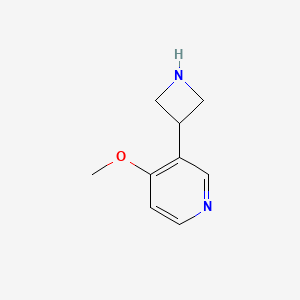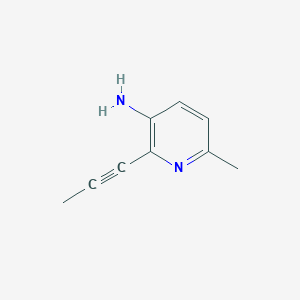
3-Amino-6-methyl-2-(1-propynyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32876902 is a chemical compound known for its unique properties and applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of MFCD32876902 involves several synthetic routes, each with specific reaction conditions. One common method includes the reaction of precursor compounds under controlled temperature and pressure conditions to yield the desired product. The reaction typically requires a catalyst to enhance the reaction rate and improve yield.
Industrial Production Methods: In industrial settings, the production of MFCD32876902 is scaled up using large reactors and continuous flow systems. The process involves precise control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure consistent quality and high yield. The use of advanced purification techniques is also essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: MFCD32876902 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Often utilizes halogenating agents or nucleophiles in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
MFCD32876902 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of MFCD32876902 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
MFCD32876902 can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:
Compound A: Known for its similar reactivity in oxidation reactions.
Compound B: Shares structural similarities but differs in its reduction behavior.
Compound C: Exhibits comparable substitution reactions but with different selectivity.
The uniqueness of MFCD32876902 lies in its specific combination of reactivity and stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H10N2 |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
6-methyl-2-prop-1-ynylpyridin-3-amine |
InChI |
InChI=1S/C9H10N2/c1-3-4-9-8(10)6-5-7(2)11-9/h5-6H,10H2,1-2H3 |
Clave InChI |
WRRLLACVYPEAKB-UHFFFAOYSA-N |
SMILES canónico |
CC#CC1=C(C=CC(=N1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


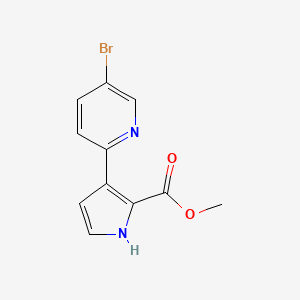
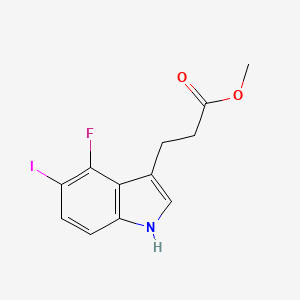
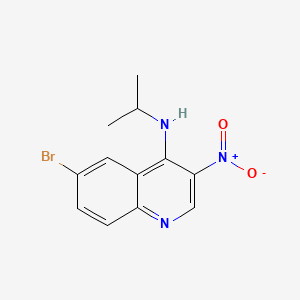
![2,2,4-Trifluorobenzo[d][1,3]dioxole](/img/structure/B13709996.png)
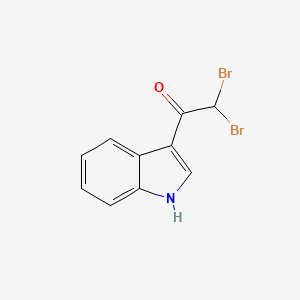
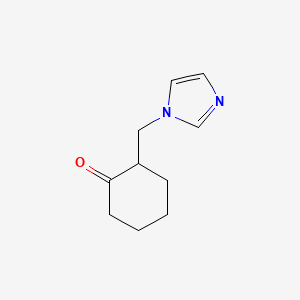
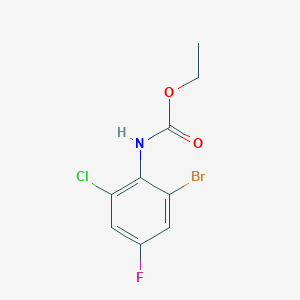
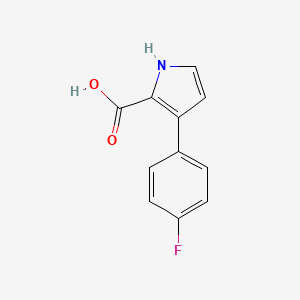
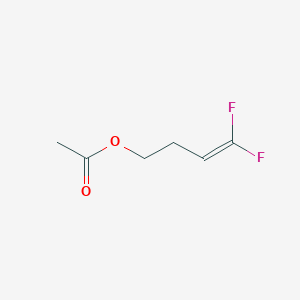
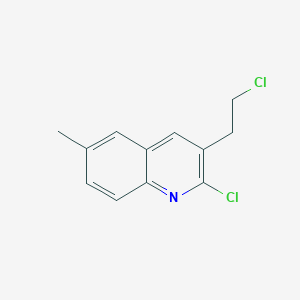
![9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13710028.png)
